2-methoxy-3-methylpyridin-4-amine
Description
2-Methoxy-3-methylpyridin-4-amine (CAS: Not explicitly provided in evidence; commercial Ref: 10-F771129) is a pyridine derivative with a methoxy group at position 2, a methyl group at position 3, and an amine group at position 3. This compound is commercially available in research quantities (e.g., 100 mg to 1 g). Pyridine derivatives are critical in pharmaceuticals, agrochemicals, and materials science due to their electron-rich aromatic systems and functional group versatility. The substituents on the pyridine ring influence reactivity, solubility, and biological activity, making positional isomerism a key factor in applications.
Properties
IUPAC Name |
2-methoxy-3-methylpyridin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5-6(8)3-4-9-7(5)10-2/h3-4H,1-2H3,(H2,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLHJQLRYCNBQLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-3-methylpyridin-4-amine can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses 5-bromo-2-methylpyridin-3-amine as a starting material, which is then coupled with arylboronic acids in the presence of a palladium catalyst and a base such as potassium phosphate . The reaction is carried out in a solvent mixture of 1,4-dioxane and water at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst loading can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-3-methylpyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
2-Methoxy-3-methylpyridin-4-amine is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals. It is particularly important in developing drugs targeting neurological disorders, enhancing both efficacy and specificity in treatment modalities .
Potential PET Tracer
Research has indicated that derivatives of this compound can serve as potential positron emission tomography (PET) tracers for imaging inducible nitric oxide synthase (iNOS), which is relevant in various pathophysiological conditions. A specific analog demonstrated favorable properties for imaging iNOS activation in vivo, highlighting its potential utility in diagnostic applications .
Agricultural Chemicals
Enhancing Crop Yield and Pest Resistance
The compound is utilized in formulating agrochemicals that improve pest resistance and increase crop yields. This application is crucial for sustainable agricultural practices, allowing for more effective pest management while minimizing environmental impact .
Material Science
Development of Advanced Materials
In material science, this compound contributes to the development of advanced materials such as polymers and coatings. These materials exhibit enhanced durability and chemical resistance, making them suitable for various industrial applications .
Biochemical Research
Studying Enzyme Interactions
The compound plays a significant role in biochemical research, particularly in studying enzyme interactions and metabolic pathways. Its application aids researchers in understanding complex biological processes, which can lead to advancements in drug development and therapeutic strategies .
Antimicrobial and Anticancer Activities
Biological Activity Studies
Recent studies have shown that derivatives of this compound exhibit notable antimicrobial and anticancer activities. For instance, synthesized Schiff bases derived from this compound have been tested against various pathogenic microbes and cancer cell lines. The results indicated that metal complexes formed with this compound enhanced its antimicrobial potency significantly compared to the uncoordinated ligand .
Table: Summary of Biological Activities
| Compound/Complex | Activity Type | Target Organisms/Cells | Observed Potency |
|---|---|---|---|
| Schiff Base | Antibacterial | Staphylococcus aureus, E. coli | High |
| Copper Complex | Anticancer | HCT116 (human colorectal carcinoma) | Higher than others |
| Metal Complexes | Antifungal | Candida albicans | Moderate |
Biological Activity
2-Methoxy-3-methylpyridin-4-amine (C7H10N2O) is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial action. This article will explore its biological activity, focusing on enzyme inhibition, antibacterial properties, and its role as a potential therapeutic agent in cancer treatment.
Chemical Structure and Properties
The chemical structure of this compound features a pyridine ring substituted with a methoxy group and an amino group. Its molecular formula is C7H10N2O, and it has a molecular weight of approximately 138.17 g/mol.
Enzyme Inhibition
One of the primary areas of research surrounding this compound is its inhibition of dihydroorotate dehydrogenase (DHODH). DHODH is crucial in the de novo pyrimidine synthesis pathway, making it a significant target for cancer therapies and autoimmune diseases. Inhibitors of DHODH can lead to decreased pyrimidine synthesis, which is essential for nucleotide production as well as for glycoprotein and phospholipid biosynthesis.
Research Findings
- In Vitro Studies : Research has demonstrated that this compound exhibits significant inhibitory effects on DHODH activity. This inhibition leads to antiproliferative effects on acute myeloid leukemia (AML) cells, evidenced by increased expression of differentiation markers such as CD11b and CD14 .
- Mechanism of Action : The compound's ability to induce apoptosis in leukemic cells has been linked to its role in cell cycle arrest, further supporting its potential as an anti-leukemic agent .
Antibacterial Activity
The antibacterial properties of this compound have also been explored. Studies have shown that various derivatives of this compound exhibit varying degrees of antibacterial activity against both gram-positive and gram-negative bacteria.
Case Studies
-
Inhibition Zones : In studies comparing the antibacterial efficacy of several compounds, derivatives of this compound demonstrated zones of inhibition comparable to standard antibiotics like cefixime and azithromycin. For instance, certain complexes derived from this compound showed inhibition zones measuring up to 18 mm against Klebsiella pneumoniae .
Compound Zone of Inhibition (mm) Bacterial Strain This compound 16 Streptococcus spp. Complex A 18 K. pneumoniae Cefixime 19 K. pneumoniae - Mechanism : The observed antibacterial activity is thought to be due to the compound's ability to disrupt bacterial cell wall synthesis or function, although specific mechanisms require further elucidation .
Therapeutic Applications
Given its dual role as an enzyme inhibitor and an antibacterial agent, this compound holds promise for therapeutic applications in treating various diseases.
Cancer Therapy
The inhibition of DHODH by this compound suggests potential use in cancer therapies, particularly for hematological malignancies such as AML. Its ability to induce differentiation and apoptosis in cancer cells positions it as a candidate for further clinical development .
Autoimmune Diseases
Due to its mechanism targeting pyrimidine synthesis, there is also potential for this compound in treating autoimmune conditions where modulation of immune cell proliferation is beneficial .
Comparison with Similar Compounds
The following analysis compares 2-methoxy-3-methylpyridin-4-amine with structurally related pyridine derivatives, focusing on substituent positions, physicochemical properties, and applications.
Structural Isomers and Positional Analogs
a) 2-Methoxy-4-methylpyridin-3-amine
- CAS : 76005-99-7
- Structure : Methoxy (position 2), methyl (position 4), amine (position 3).
- Key Differences : The methyl and amine groups are transposed compared to the target compound.
- Reactivity : The amine at position 3 may alter nucleophilicity and hydrogen-bonding capacity, affecting interactions in drug-receptor binding.
- Safety : Requires precautions for inhalation exposure, similar to pyridine derivatives with basic amine groups.
b) 6-Methoxy-4-methylpyridin-3-amine
- CAS : 6635-91-2
- Structure : Methoxy (position 6), methyl (position 4), amine (position 3).
- Molecular Weight : 138.17 g/mol.
- Applications : Used in synthesizing heterocyclic compounds with reported similarity scores (0.96) to 6-Methoxy-5-methylpyridin-3-amine.
c) 4-Chloro-5-methoxypyridin-3-amine
- Structure : Chloro (position 4), methoxy (position 5), amine (position 3).
- Key Differences : Chloro substituent (electron-withdrawing) reduces ring electron density, contrasting with the methyl group (electron-donating) in the target compound.
- Applications : Likely used in electrophilic substitution reactions where deactivation is required.
Substituent Variants
a) 2-Chloro-3-methoxy-pyridin-4-amine
- CAS: Not provided.
- Structure : Chloro (position 2), methoxy (position 3), amine (position 4).
- Key Differences : Chloro substituent introduces steric hindrance and electronic withdrawal, reducing solubility in polar solvents compared to the methyl group in the target compound.
b) 6-Methoxy-5-methylpyridin-3-amine
- CAS : 17288-53-8
- Structure : Methoxy (position 6), methyl (position 5), amine (position 3).
- Applications : A high-similarity analog (0.96) used in medicinal chemistry for kinase inhibition studies.
Physicochemical and Reactivity Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
